molecular formula C17H18N2O4 B5208320 N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide

N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide

Cat. No.: B5208320
M. Wt: 314.34 g/mol
InChI Key: LVGYXXODKTYUIO-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of an ethoxyphenyl group attached to an ethyl chain, which is further connected to a nitrobenzamide moiety

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-23-14-10-8-13(9-11-14)12(2)18-17(20)15-6-4-5-7-16(15)19(21)22/h4-12H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGYXXODKTYUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of benzamide derivatives followed by the introduction of the ethoxyphenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids like sulfuric acid or nitric acid for nitration, and Lewis acids such as aluminum chloride for the Friedel-Crafts reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. These methods are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The ethyl chain can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of N-[1-(4-ethoxyphenyl)ethyl]-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxyphenyl group may enhance the compound’s ability to bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)acetamide: Similar structure but lacks the nitro group, resulting in different chemical and biological properties.

    N-(4-ethoxyphenyl)ethylamine: Contains an amine group instead of a nitro group, leading to different reactivity and applications.

    N-(4-ethoxyphenyl)benzamide:

Uniqueness

N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide is unique due to the presence of both the nitro and ethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications and potential therapeutic uses.

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